REACTION_CXSMILES
|
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[Cl:6][C:7]1[CH:15]=[C:14]([F:16])[C:13]([S:17](Cl)(=[O:19])=[O:18])=[CH:12][C:8]=1[C:9]([OH:11])=[O:10]>O1CCOCC1>[Cl:6][C:7]1[CH:15]=[C:14]([F:16])[C:13]([S:17]([NH:5][C:1]([CH3:4])([CH3:3])[CH3:2])(=[O:19])=[O:18])=[CH:12][C:8]=1[C:9]([OH:11])=[O:10]
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Name
|
|
Quantity
|
77 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)N
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)F)S(=O)(=O)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Both the internal and external temperature of the reaction was maintained at or below 0° C. for 2 h
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Duration
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2 h
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Type
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CONCENTRATION
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Details
|
The reaction was then concentrated half-way
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Type
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EXTRACTION
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Details
|
The product was extracted into EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
|
The organics were dried over Na2SO4
|
Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated down
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)F)S(=O)(=O)NC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |